

method validation for Quizalofop-P in animal commodities

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Compound Focus: Quizalofop-P

CAS No.: 100646-51-3

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Frequently Asked Questions (FAQs)

- **Q1: What is the current regulatory status of analytical methods for Quizalofop-P in animal commodities?**
 - **A1** As of a recent 2024 assessment, the data gap concerning the full validation of extraction and hydrolysis efficiency in livestock commodities has only been partially addressed. Methods are fully validated for **muscle, poultry liver, and eggs**. However, methods for other matrices like **milk, poultry fat, and other animal livers and kidneys** are not yet fully validated, requiring further risk management decisions [1].
- **Q2: How are "Quizalofop-P" residues defined for analytical monitoring?**
 - **A2** For monitoring purposes, residues are typically defined as the **"sum of quizalofop, its salts, its esters (including propaquizafof) and its conjugates, expressed as quizalofop."** This means your method must account for the parent compound and its major metabolites and conjugates [2] [1].
- **Q3: My method shows low recovery for Quizalofop-P in liver. Is this a known issue?**
 - **A3** Yes. EFSA has specifically concluded that the extraction efficiency for methods in animal commodities is not fully validated for **kidney, bovine, sheep, goat, equine, and swine liver**. Low recovery in these complex matrices is a recognized challenge, and your method may require additional optimization for these specific tissues [1].

Troubleshooting Guides

Guide 1: Addressing Incomplete Hydrolysis of Conjugates

- **Problem:** Inconsistent results or underestimation of total **Quizalofop-P** residues, potentially due to incomplete hydrolysis of conjugates during sample preparation.
- **Solution:** Implement and validate a robust hydrolysis step.
 - **Protocol:** A proven approach involves refluxing the sample in a methanolic potassium hydroxide (KOH) solution. This step converts quizalofop esters and conjugates into a common derivative, 6-chloro-2-methoxyquinoxaline (CMQ), which is then analyzed by GC-MS/MS [2].
 - **Troubleshooting Steps:**
 - **Verify Reflux Conditions:** Ensure the temperature and duration of reflux are strictly controlled as per the validated method [2].
 - **Check KOH Concentration:** Confirm the concentration and freshness of the methanolic KOH solution. Degradation of the solution can lead to reduced hydrolysis efficiency.
 - **Include Quality Controls:** Always process fortified quality control samples with your batch to confirm the hydrolysis efficiency is within acceptable limits (e.g., 70-120% recovery).

Guide 2: Handling Complex Animal Matrices

- **Problem:** High matrix interference or poor recovery when analyzing fatty tissues (fat, liver) or milk.
- **Solution:** Optimize the sample clean-up procedure.
 - **Protocol:** The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point. For animal tissues, a modified QuEChERS approach with dispersive Solid-Phase Extraction (d-SPE) is recommended [3].
 - **Troubleshooting Steps:**
 - **Increase Clean-up:** For fatty samples, consider using a combination of sorbents like **PSA (Primary Secondary Amine)** to remove fatty acids, and **C18** to remove non-polar interferents [3].
 - **Optimize Solvent:** Adjust the ratio of solvents (e.g., acetonitrile) used in extraction to improve analyte recovery while precipitating matrix proteins and fats.
 - **Perform Matrix Matching:** Use matrix-matched calibration standards to compensate for signal suppression or enhancement effects in mass spectrometry.

Method Validation Criteria and Data

When validating your method, you should aim for the following performance characteristics, derived from established guidelines and related methodologies [3]:

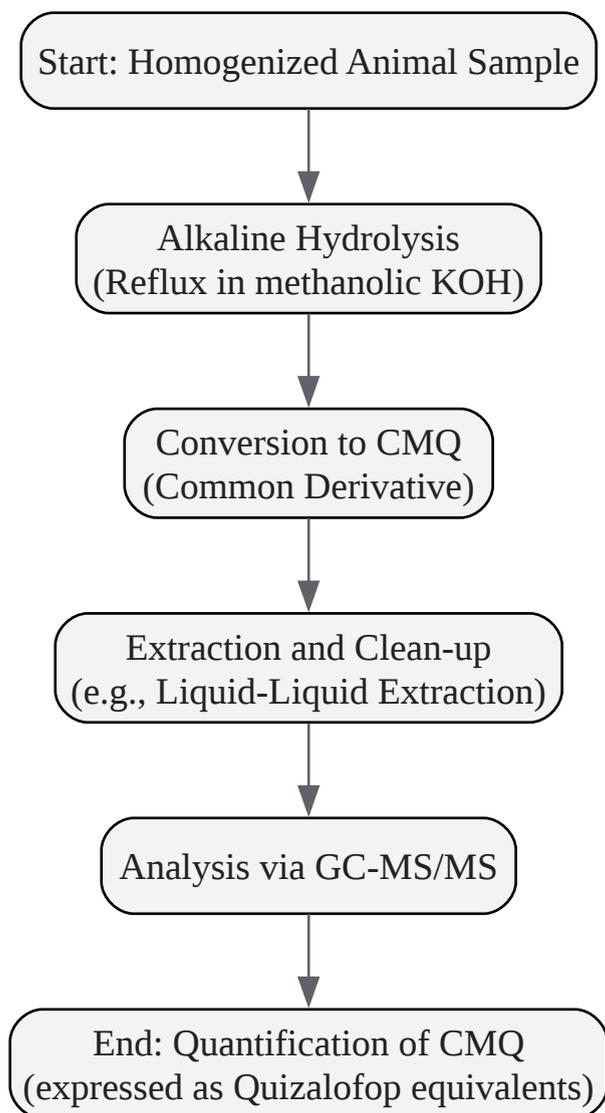
Validation Parameter	Target Performance Criteria	Applicable Matrices
Accuracy (Recovery)	70 - 120%	All animal commodities
Precision (RSD)	≤ 20%	All animal commodities
Limit of Detection (LOD)	< 5 ng g ⁻¹ [4]	All animal commodities
Limit of Quantification (LOQ)	0.04 mg kg ⁻¹ [3]	Est. for specific commodities
Linearity (R ²)	> 0.99 [3]	All animal commodities
Selectivity/Specificity	No interference from other compounds	All animal commodities

Experimental Protocol: Hydrolysis and GC-MS/MS Analysis

This protocol is adapted from a method designed to fulfill the residue definition by converting all relevant compounds to CMQ [2].

Objective: To quantitatively convert **Quizalofop-P-ethyl**, its metabolites, and conjugates into 6-chloro-2-methoxyquinoxaline (CMQ) for analysis by GC-MS/MS.

Workflow Overview:



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Materials and Reagents:

- Homogenized animal tissue (e.g., muscle, liver)
- Methanolic potassium hydroxide (KOH) solution
- GC-MS/MS system
- Appropriate internal standards (if used)

Step-by-Step Procedure:

- **Hydrolysis:** Weigh a representative sample (e.g., 2-5 g) into a flask. Add a sufficient volume of methanolic KOH solution (e.g., 1M). Reflux the mixture for a defined period (e.g., 30-60 minutes) to

ensure complete hydrolysis of esters and conjugates to Quizalofop acid and subsequent conversion to CMQ [2].

- **Extraction:** After cooling, extract the CMQ derivative from the hydrolysis mixture. This may involve liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate [2].
- **Clean-up:** Further clean the extract using d-SPE sorbents (e.g., PSA, C18, MgSO₄) to remove co-extracted matrix interferences, particularly important for fatty tissues [3].
- **Analysis:** Reconstitute the final extract in an appropriate solvent and analyze by GC-MS/MS. Monitor specific multiple reaction monitoring (MRM) transitions for CMQ for high selectivity and sensitivity [2].

Key Considerations:

- **Storage Stability:** Analyze samples promptly. If storage is necessary, perform stability studies to ensure analyte integrity, as this is a known data gap for complex matrices [1].
- **Method Scope:** Note that this hydrolysis-based method complies with the residue definitions of Japan and the USA. Ensure your method is appropriate for your regional regulations [2].

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